molecular formula C5H2N2O2S B186522 4-Nitrothiophene-2-carbonitrile CAS No. 42137-24-6

4-Nitrothiophene-2-carbonitrile

Cat. No.: B186522
CAS No.: 42137-24-6
M. Wt: 154.15 g/mol
InChI Key: GXABDNAYUIKCPQ-UHFFFAOYSA-N
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Description

4-Nitrothiophene-2-carbonitrile is an organic compound with the molecular formula C5H2N2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its nitro and nitrile functional groups, which impart unique chemical properties and reactivity.

Scientific Research Applications

4-Nitrothiophene-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of organic semiconductors and materials for electronic devices.

Safety and Hazards

4-Nitrothiophene-2-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to wear protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, ensure adequate ventilation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .

Biochemical Analysis

Biochemical Properties

4-Nitrothiophene-2-carbonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can bind to proteins and DNA, potentially causing cytotoxic effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can lead to the activation of signaling pathways such as the MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis. Additionally, this compound can modulate the expression of genes involved in antioxidant defense mechanisms .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and inhibit their activity, leading to alterations in metabolic pathways. For instance, it can inhibit the activity of glutathione S-transferase, an enzyme involved in detoxification processes. This inhibition can result in the accumulation of toxic metabolites and oxidative stress. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound can lead to persistent oxidative stress and alterations in cellular function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while at higher doses, it can cause significant toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. High doses of this compound can result in liver and kidney damage, as well as hematological changes in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further undergo conjugation reactions with glutathione or other biomolecules. These metabolic processes can affect metabolic flux and alter the levels of metabolites in cells. The interactions of this compound with enzymes and cofactors play a crucial role in determining its metabolic fate .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can induce mitochondrial dysfunction and oxidative stress. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrothiophene-2-carbonitrile typically involves the nitration of thiophene derivatives followed by the introduction of a nitrile group. One common method includes the reaction of 4-nitrothiophene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyanation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or nitrile groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 4-aminothiophene-2-carbonitrile.

    Substitution: Formation of substituted thiophene derivatives.

Comparison with Similar Compounds

  • 2-Nitrothiophene-4-carbonitrile
  • 5-Nitrothiophene-2-carboxaldehyde
  • 4-Nitrothiophene-3-carbonitrile

Comparison: 4-Nitrothiophene-2-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other nitrothiophene derivatives, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

4-nitrothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2O2S/c6-2-5-1-4(3-10-5)7(8)9/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXABDNAYUIKCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304314
Record name 4-Nitro-2-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42137-24-6
Record name 4-Nitro-2-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42137-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-2-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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